molecular formula C24H24ClNO3 B11398225 3-[2-(4-Chlorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one

3-[2-(4-Chlorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one

Cat. No.: B11398225
M. Wt: 409.9 g/mol
InChI Key: NQFQZCYTMFRJCQ-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl chain, and a multi-ring system with oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Chlorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Chlorophenyl Ethyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with ethyl magnesium bromide to form the chlorophenyl ethyl intermediate.

    Cyclization: The intermediate undergoes cyclization with a suitable dioxane derivative under acidic conditions to form the multi-ring system.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the chlorophenyl group is particularly interesting for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the nitrogen and oxygen atoms can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[2-(4-Chlorophenyl)ethyl]-12-methyl-2,3,4,6,7,8,9,10-octahydro-1,11-dioxa-3-azatetraphen-10-one is unique due to its multi-ring system and the presence of both nitrogen and oxygen atoms within the rings. This structure provides a distinct set of chemical properties and potential biological activities that are not commonly found in simpler compounds.

Properties

Molecular Formula

C24H24ClNO3

Molecular Weight

409.9 g/mol

IUPAC Name

10-[2-(4-chlorophenyl)ethyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H24ClNO3/c1-15-22-17(12-21-19-4-2-3-5-20(19)24(27)29-23(15)21)13-26(14-28-22)11-10-16-6-8-18(25)9-7-16/h6-9,12H,2-5,10-11,13-14H2,1H3

InChI Key

NQFQZCYTMFRJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CCC5=CC=C(C=C5)Cl

Origin of Product

United States

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